

Application Note: Selective Oxidation of 4-Iodobutanal to 4-Iodobutyric Acid

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Compound of Interest

Compound Name: **4-Iodobutanal**

Cat. No.: **B1206920**

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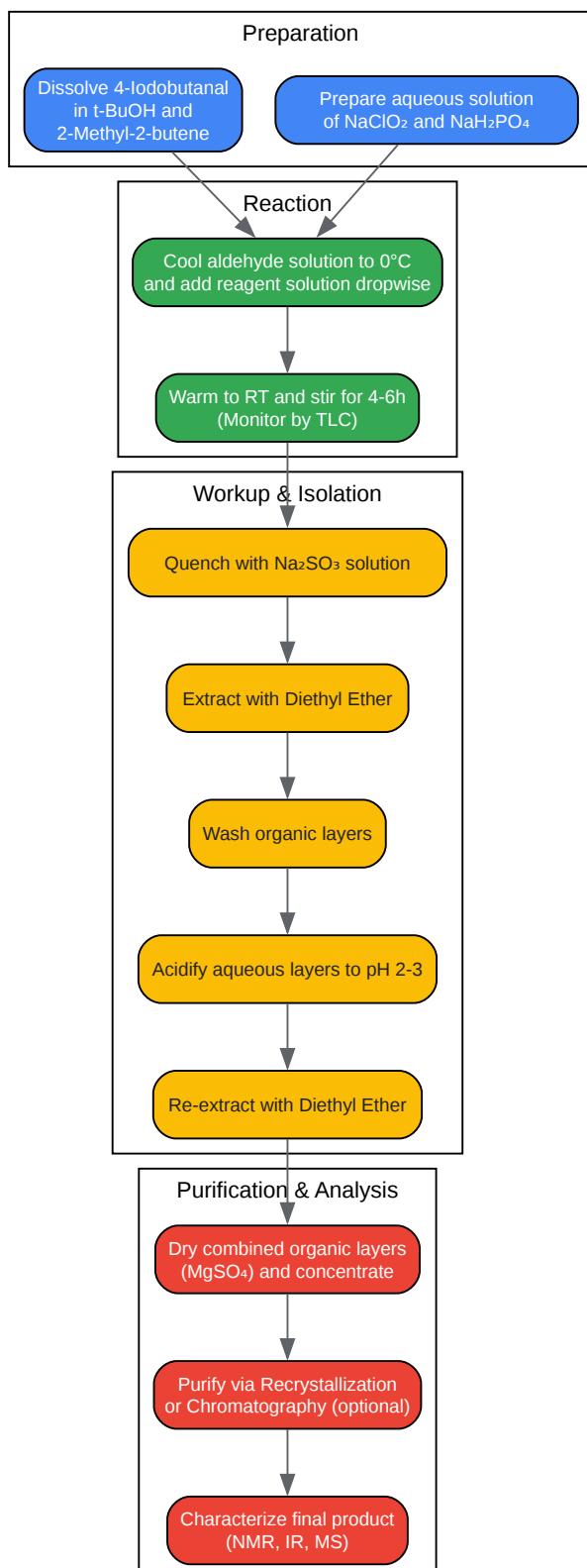
Abstract

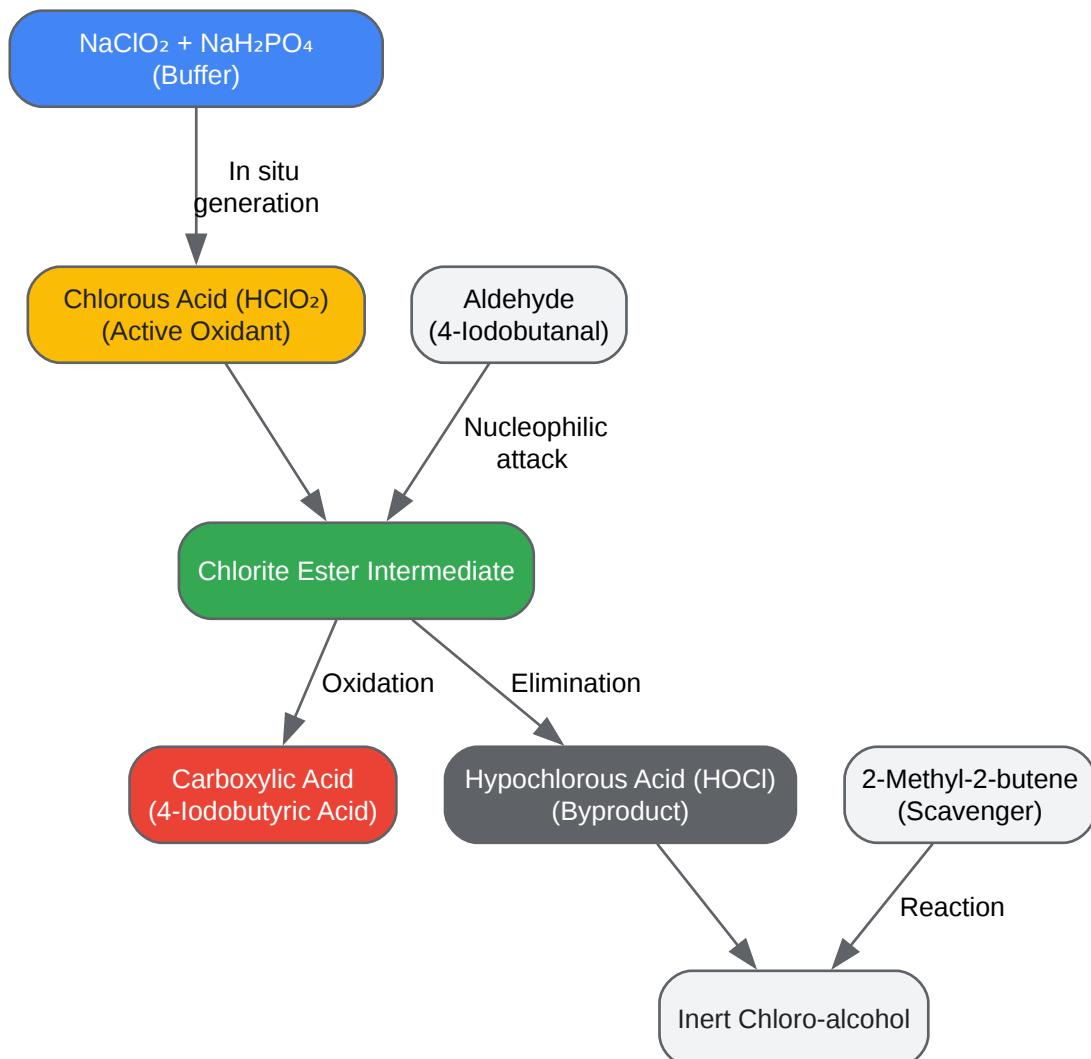
This application note provides a detailed protocol for the selective oxidation of **4-iodobutanal** to 4-iodobutyric acid. The Pinnick oxidation, utilizing sodium chlorite (NaClO_2) as the oxidant, is presented as a highly efficient and chemoselective method. This reaction is valued for its mild conditions and tolerance of various functional groups, making it particularly suitable for substrates containing sensitive moieties such as the carbon-iodine bond.^[1] This document includes a step-by-step experimental protocol, a summary of quantitative data, and workflow diagrams to ensure successful replication and application in a laboratory setting.

Introduction

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceutical and materials science. While numerous oxidizing agents can accomplish this conversion, many employ harsh conditions or heavy metals that are incompatible with sensitive functional groups.^{[2][3][4]} The presence of an iodo-substituent in **4-iodobutanal** necessitates a mild and selective oxidant to avoid side reactions like elimination or oxidation of the iodide. The Pinnick oxidation has emerged as a superior method for this purpose, known for its excellent functional group tolerance and high yields under weakly acidic conditions.^{[1][5]} This protocol details the use of sodium chlorite and a hypochlorite scavenger to ensure a clean and efficient synthesis of 4-iodobutyric acid.

Chemical Reaction Scheme



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